Pamufetinib

Beschreibung

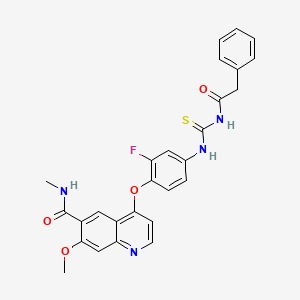

inhibits both VEGFR and MET kinase; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRNXRYWGDUDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190836-34-0 | |

| Record name | TAS-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pamufetinib mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Pamufetinib in Cancer Cells

Introduction

Pamufetinib (TAS-115) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) developed by Taiho Pharmaceutical.[1] It was designed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met or HGFR), two key receptor tyrosine kinases implicated in tumor progression, angiogenesis, and metastasis.[1][2] By acting as a Type 1 ATP-competitive inhibitor, Pamufetinib blocks the signaling cascades initiated by these receptors, representing a strategic approach to counteract the development of therapeutic resistance often seen with agents that target a single pathway.[1][3] This guide provides a detailed examination of Pamufetinib's mechanism of action, supported by preclinical data, and outlines the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Dual Inhibition of VEGFR2 and c-Met

The primary mechanism of action of Pamufetinib is the potent and simultaneous inhibition of VEGFR2 and c-Met kinase activity.[4] This dual targeting is significant because cancer cells can develop resistance to VEGFR2 inhibitors through the compensatory activation of the c-Met pathway.[3] By inhibiting both receptors, Pamufetinib aims to provide a more durable antitumor response.

-

VEGFR2 Inhibition: Blocks the binding of VEGF, a critical step in angiogenesis—the formation of new blood vessels that supply tumors with oxygen and nutrients. This leads to the inhibition of endothelial cell proliferation and can disrupt the tumor vasculature.[2]

-

c-Met Inhibition: Prevents the binding of its ligand, Hepatocyte Growth Factor (HGF), which is involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is a known driver in various cancers and a mechanism of resistance to other targeted therapies.[2][5]

Pamufetinib binds to the ATP-binding pocket of these kinases, preventing phosphorylation and the subsequent activation of downstream signaling pathways.[1]

Caption: Pamufetinib dually inhibits VEGFR2 and c-Met at the cell membrane.

Quantitative Data: Kinase Inhibition and Antitumor Efficacy

The potency of Pamufetinib has been quantified through various in vitro and in vivo studies. Its activity is characterized by low nanomolar IC₅₀ and Kᵢ values against its primary targets and a broad inhibitory profile against other cancer-relevant kinases.

In Vitro Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Pamufetinib against recombinant kinases.

| Target Kinase | Parameter | Value (nM) | Reference |

| Recombinant VEGFR2 | IC₅₀ | 30 | [2][4] |

| Recombinant c-Met | IC₅₀ | 32 | [2][4] |

| Recombinant VEGFR2 | Kᵢ | 12 | [2] |

| Recombinant c-Met | Kᵢ | 39 | [2] |

A broader kinase panel screening revealed that Pamufetinib inhibits 53 out of 192 kinases with an IC₅₀ of less than 1 µmol/L, including AXL, c-kit, Src, and PDGFR-alpha/beta.[6]

In Vivo Antitumor Activity

Preclinical xenograft models demonstrate the significant antitumor effects of Pamufetinib.

| Cancer Model | Dosing | Outcome | Reference |

| MET-amplified human cancer | 8 mg/kg/day | ED₅₀ (50% effective dose) | [2] |

| MET-amplified human cancer | 50 mg/kg/day | Complete prevention of tumor growth during treatment | [2] |

| MET-amplified human cancer | 200 mg/kg/day | 48% tumor regression from initial volume | [2] |

| PC-9/HGF tumors | Not specified | Markedly enhanced antitumor effect of paclitaxel | [7] |

Impact on Cellular Signaling Pathways

By inhibiting VEGFR2 and c-Met, Pamufetinib disrupts multiple downstream signaling cascades that are fundamental to cancer cell survival and proliferation. The primary pathways affected are the RAS/MAPK and PI3K/AKT/mTOR pathways.

-

RAS/MAPK Pathway: This pathway regulates gene expression involved in cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: A critical pathway that controls cell growth, metabolism, and survival.[8] Overactivation is a frequent event in many human cancers.[8]

Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[9]

Caption: Pamufetinib blocks VEGFR2/c-Met, inhibiting PI3K/AKT and RAS/MAPK pathways.

Overcoming Therapeutic Resistance

A key rationale for developing dual inhibitors like Pamufetinib is to address acquired resistance. Tumors treated with a VEGFR2-specific inhibitor can upregulate c-Met signaling as a "bypass track" to maintain pro-survival signals.[3][5] Pamufetinib's ability to inhibit both pathways simultaneously is designed to close this escape route. This is exemplified by its ability to reverse HGF-induced resistance to the EGFR inhibitor erlotinib in lung cancer cell lines.[2]

Caption: Pamufetinib's dual action prevents the c-Met bypass that causes resistance.

Detailed Experimental Protocols

The characterization of Pamufetinib relies on a series of standard preclinical assays. The following are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC₅₀ of Pamufetinib against a specific recombinant kinase (e.g., VEGFR2).

Methodology:

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer containing ATP (at Kₘ concentration), a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and MgCl₂.

-

Compound Dilution: Serially dilute Pamufetinib in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).

-

Kinase Reaction: In a 96-well plate, add the reaction buffer, the recombinant VEGFR2 enzyme, and the diluted Pamufetinib or DMSO (vehicle control).

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Measurement: Transfer the reaction mixture to a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Pamufetinib concentration relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.

Cell Proliferation (MTT) Assay

Objective: To assess the effect of Pamufetinib on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MET-amplified gastric cancer cells) in 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Pamufetinib or DMSO (vehicle control).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

Objective: To evaluate the antitumor efficacy of Pamufetinib in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, predetermined volume (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Pamufetinib 50 mg/kg, Pamufetinib 200 mg/kg).

-

Drug Administration: Administer Pamufetinib or vehicle orally, once daily, according to the assigned group.

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage and perform statistical analysis to determine significance.

Caption: Standard workflow for assessing in vivo efficacy of Pamufetinib.

Conclusion

Pamufetinib is a potent, orally available multi-kinase inhibitor whose primary mechanism of action is the dual inhibition of VEGFR2 and c-Met. This dual targeting provides a rational strategy to inhibit key drivers of tumor growth, angiogenesis, and metastasis while simultaneously addressing a known mechanism of acquired resistance to single-pathway TKIs. Preclinical data robustly support its activity, demonstrating low nanomolar potency in vitro and significant tumor growth inhibition in vivo.[2] The broad-spectrum inhibition of other kinases like AXL and PDGFR further contributes to its antitumor profile.[6][7] These findings establish Pamufetinib as a promising therapeutic agent, and its clinical development continues to explore its potential in various solid tumors.[10]

References

- 1. pamufetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pamufetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pamufetinib (TAS-115) / Otsuka [delta.larvol.com]

- 8. celcuity.com [celcuity.com]

- 9. Frontiers | Cell-cycle and apoptosis related and proteomics-based signaling pathways of human hepatoma Huh-7 cells treated by three currently used multi-RTK inhibitors [frontiersin.org]

- 10. otsuka.com [otsuka.com]

Pamufetinib: A Technical Overview of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (also known as TAS-115) is a potent, orally administered, multi-kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and clinical studies for various cancers and fibrotic diseases. Its primary mechanism of action involves the dual inhibition of vascular endothelial growth factor receptor (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] This targeted approach disrupts critical signaling cascades that drive tumor growth, angiogenesis, and metastasis. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by Pamufetinib, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Pamufetinib is an ATP-competitive inhibitor that targets the kinase activity of several receptor tyrosine kinases (RTKs).[1] Its primary targets are VEGFR2 and c-Met, with high potency.[1][2] Additionally, Pamufetinib has been shown to inhibit other kinases, including platelet-derived growth factor receptor (PDGFR), colony-stimulating factor 1 receptor (CSF1R, also known as FMS), and AXL.[1][3] By blocking the autophosphorylation of these receptors, Pamufetinib effectively shuts down the initiation of multiple downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Analysis of Pamufetinib's Inhibitory Activity

The efficacy of Pamufetinib has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on its primary targets and on cancer cell growth.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| Recombinant VEGFR2 | Kinase Assay | IC50 | 30 nM | [1][2] |

| Recombinant c-MET | Kinase Assay | IC50 | 32 nM | [1][2] |

| Recombinant PDGFRα | Kinase Assay | IC50 | 0.81 nM | [3] |

| Recombinant PDGFRβ | Kinase Assay | IC50 | 7.1 nM | [3] |

| Recombinant CSF1R | Kinase Assay | IC50 | 15 nM | [3] |

| Yamato-SS (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 0.52 µM | [2] |

| SYO-1 (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 7.32 µM | [2] |

| HS-SY-II (Synovial Sarcoma) | Cell Proliferation (WST-1) | IC50 | 2.43 µM | [2] |

Downstream Signaling Pathways Modulated by Pamufetinib

The inhibition of VEGFR and c-Met by Pamufetinib leads to the downregulation of several key intracellular signaling pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Both VEGFR and c-Met activation are known to trigger the MAPK/ERK pathway.[1] Preclinical studies have confirmed that Pamufetinib effectively inhibits this pathway. In synovial sarcoma cell lines, treatment with Pamufetinib resulted in a marked suppression of the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[2] This indicates that Pamufetinib's blockade of upstream RTKs translates into the successful deactivation of this key downstream proliferative pathway.

References

- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy - PMC [pmc.ncbi.nlm.nih.gov]

Pamufetinib: A Technical Deep Dive into Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is an orally administered small molecule inhibitor targeting multiple receptor tyrosine kinases, prominently including vascular endothelial growth factor receptors (VEGFR) and hepatocyte growth factor receptor (c-Met).[1] Its therapeutic potential is being explored in various oncological and fibrotic diseases.[2][3] Understanding the cellular uptake and metabolic fate of Pamufetinib is critical for optimizing its therapeutic efficacy, predicting drug-drug interactions, and designing future clinical trials. This technical guide synthesizes the available pharmacokinetic data and provides insights into the probable mechanisms governing its absorption and biotransformation, based on its drug class characteristics.

Pharmacokinetic Profile of Pamufetinib

A phase I clinical trial in patients with advanced solid tumors has provided initial pharmacokinetic parameters for Pamufetinib. Following oral administration, the drug is rapidly absorbed.[4][5] Key pharmacokinetic data from this study are summarized below.

| Parameter | Value | Conditions |

| Time to Maximum Concentration (Tmax) | 1.0–2.0 hours | Single oral administration |

| Area Under the Curve (AUC0–24) | Dose-proportional increase observed over the 200 mg to 650 mg dose range | Single oral administration |

| Mean Maximum Concentration (Cmax) at 800 mg | 4,910 ng/mL | |

| Mean AUC (last) at 800 mg | 39,400 ng*h/mL | |

| Apparent Half-life (T1/2) | 13.7 hours | |

| Data sourced from a Phase I study in patients with advanced solid tumors.[6] |

Experimental Protocols

The pharmacokinetic data presented above were derived from a Phase I, open-label, dose-escalation study of Pamufetinib in patients with advanced solid tumors. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[5]

Study Design: The study consisted of three parts:

-

Part 1: Pamufetinib administered orally once daily.

-

Part 2 & Expansion Part: Pamufetinib administered once daily on a 5-days-on/2-days-off schedule.[5]

Pharmacokinetic Sampling: Blood samples were collected at multiple time points following drug administration to determine the plasma concentrations of Pamufetinib. These data were then used to calculate the key pharmacokinetic parameters.

Cellular Uptake of Pamufetinib

While specific studies on the cellular uptake mechanisms of Pamufetinib are not yet published, the general mechanisms for small molecule tyrosine kinase inhibitors (TKIs) can provide a probable framework. The uptake of TKIs into cancer cells is a crucial step for reaching their intracellular targets.

Probable Mechanisms of Cellular Uptake:

-

Passive Diffusion: As a small molecule, Pamufetinib is likely to cross the cell membrane via passive diffusion, driven by the concentration gradient.

-

Carrier-Mediated Transport: Influx transporters, such as the organic cation transporter 1 (OCT1), have been implicated in the uptake of other TKIs like imatinib.[7][8] It is plausible that similar transporters facilitate the entry of Pamufetinib into target cells.

Potential Efflux Mechanisms: Efflux transporters, particularly those from the ATP-binding cassette (ABC) superfamily, play a significant role in drug resistance by actively pumping drugs out of the cell.

-

P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2): These are common efflux pumps known to transport a wide range of TKIs.[8][9] Their activity can reduce the intracellular concentration of Pamufetinib, potentially impacting its efficacy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. atsjournals.org [atsjournals.org]

- 3. A PHASE 2, OPEN LABEL, SINGLE-ARM STUDY TO ASSESS THE EFFICACY AND SAFETY OF TAS-115 IN PATIENTS WITH IDIOPATHIC PULMONARY FIBROSIS (IPF) - AdisInsight [adisinsight.springer.com]

- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. - ASCO [asco.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Transport and metabolism of tyrosine kinase inhibitors associated with chronic myeloid leukemia therapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic drug-drug interactions of tyrosine kinase inhibitors: A focus on cytochrome P450, transporters, and acid suppression therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamufetinib (TAS-115): An In-Depth Technical Review of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is a novel, orally administered multi-kinase inhibitor that has demonstrated potential in targeting key pathways involved in tumor growth, angiogenesis, and fibrotic diseases. It competitively inhibits the adenosine triphosphate (ATP) binding of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Mesenchymal-Epithelial Transition factor (MET), Colony-Stimulating Factor 1 Receptor (CSF1R/FMS), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] This technical guide provides a comprehensive overview of the early-phase clinical trial results for Pamufetinib, detailing its pharmacological profile, safety, and preliminary efficacy across various indications.

Mechanism of Action and Signaling Pathways

Pamufetinib's therapeutic potential stems from its simultaneous inhibition of several critical signaling pathways implicated in oncology and fibrotic conditions. The drug's primary targets—VEGFR, c-Met, CSF1R, and PDGFR—are key regulators of cellular processes such as proliferation, migration, and angiogenesis.[3][4][5]

-

VEGFR/c-Met Inhibition in Oncology: The dual inhibition of VEGFR and c-Met signaling pathways presents a synergistic approach to cancer therapy.[6] VEGFR signaling is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[4] The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), contributes to tumor formation, invasion, and metastasis.[6] Co-inhibition of these pathways can slow tumor growth and reduce metastasis.[7] Furthermore, upregulation of the HGF/c-Met pathway has been identified as a mechanism of resistance to VEGFR inhibitors, suggesting that dual blockade may provide a more durable therapeutic effect.[1][2]

-

CSF1R Inhibition in the Tumor Microenvironment: The CSF1R pathway is critical for the differentiation and function of macrophages.[8] Tumor-associated macrophages (TAMs) often promote tumor progression, and inhibiting their recruitment and function via CSF1R blockade can enhance anti-tumor immunity.[9]

-

PDGFR Inhibition in Fibrosis and Oncology: PDGFR signaling is involved in the proliferation and migration of mesenchymal cells like fibroblasts.[3][10] In cancer, it plays a role in the tumor microenvironment by promoting the development of cancer-associated fibroblasts, which support tumor progression.[11][12] In fibrotic diseases, such as idiopathic pulmonary fibrosis, aberrant PDGFR signaling contributes to the excessive deposition of extracellular matrix.[5]

Below are diagrams illustrating the targeted signaling pathways and the proposed mechanism of action for Pamufetinib.

Phase I Study in Advanced Solid Tumors

An open-label, dose-escalation Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of Pamufetinib in patients with advanced solid tumors.[1]

Experimental Protocol

The study consisted of three parts: a dose-escalation cohort (Part 1), a dosing schedule investigation cohort (Part 2), and an expansion cohort.[1]

-

Part 1 (Dose Escalation): A traditional 3+3 design was used. Pamufetinib was administered orally once daily (SID) for 21-day cycles. Doses ranged from 200 to 800 mg/day. The primary objective was to determine the Maximum Tolerated Dose (MTD) and identify Dose-Limiting Toxicities (DLTs).[1][2]

-

Part 2 & Expansion: Based on the results from Part 1, a dosing schedule of 5 days on/2 days off was evaluated to improve treatment exposure and manage toxicities. The expansion cohort focused on patients with bone metastases or osteosarcoma.[1][2]

The workflow for the Phase I trial is outlined below.

Results

Pharmacokinetics: Pamufetinib was rapidly absorbed, with a median time to maximum concentration (tmax) of 1.0–2.0 hours. Systemic exposure (AUC0–24) increased in a dose-proportional manner up to 650 mg.[3]

Safety and Tolerability: The MTD was established at 650 mg SID.[1][2] DLTs were observed at the 650 mg (Grade 3 rash) and 800 mg (Grade 3 thrombocytopenia with bleeding, Grade 3 rash) dose levels.[1][2][13] The recommended Phase II dose (RP2D) was determined to be 650 mg SID on a 5-days-on/2-days-off schedule to improve tolerability.[1][2]

| Parameter | Result | Citation |

| Maximum Tolerated Dose (MTD) | 650 mg once daily (SID) | [1][2] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 rash, Grade 3 thrombocytopenia with bleeding | [1][2][13] |

| Recommended Phase II Dose (RP2D) | 650 mg SID, 5-days-on/2-days-off | [1][2] |

Adverse Events: In the Part 2 and expansion cohorts (N=61), the most common Grade ≥3 treatment-related adverse events (TRAEs) are summarized in the table below.

| Grade ≥3 TRAE | Incidence (%) | Citation |

| Neutropenia | 24.6% | [1][2][13] |

| Hypophosphatemia | 21.3% | [1][2][13] |

| Anemia | 14.8% | [1][2][13] |

| Thrombocytopenia | 14.8% | [1][2][13] |

| Leukocytopenia | 11.5% | [2] |

Efficacy: No complete or partial responses were observed. The best overall response was stable disease in 37.8% (31 of 82) of patients.[1][2] In an expansion cohort of 20 osteosarcoma patients, the best overall response was stable disease in 50% of patients, with a median progression-free survival of 3 months.[14]

Phase II Study in Castration-Resistant Prostate Cancer (CRPC)

A Phase II, open-label, multi-arm study evaluated the efficacy and safety of Pamufetinib in CRPC patients with bone metastases.[15][16]

Experimental Protocol

The study included two cohorts and utilized a 5-days-on/2-days-off weekly dosing schedule.[16]

-

Cohort A: Patients with no prior docetaxel treatment received Pamufetinib (200-400 mg/day) in combination with abiraterone and prednisone.[15]

-

Cohort B: Patients who were post-docetaxel or unfit for docetaxel were randomized to receive either 400 mg/day or 600 mg/day of Pamufetinib.[15]

The primary endpoint for both cohorts was the Bone Scan Index (BSI) response rate at 12 weeks, defined as a ≥30% decrease from baseline.[15][16]

Bone Scan Index (BSI) Measurement: BSI is a quantitative measure of tumor burden in the skeleton derived from bone scan images.[17] The calculation is typically performed using automated software (e.g., EXINIboneBSI) and involves:

-

Segmentation of different anatomical regions of the skeleton.

-

Detection of hotspots and classification as metastatic lesions.

-

Calculation of the mass fraction of the skeleton for each metastatic lesion.

-

Summation of all fractions to determine the BSI, expressed as a percentage of the total skeletal mass affected by metastatic disease.[17][18]

Results

Efficacy: The BSI response rates at 12 weeks varied by dose and cohort. An improvement in pain, as assessed by the Brief Pain Inventory short form, was observed in 61.5% of patients in Cohort B.[16]

| Cohort | Dose | 12-Week BSI Response Rate | Best BSI Response Rate | Citation |

| A | 200 mg | 0% | 0% | [15] |

| 300 mg | 33.3% | 66.7% | [15] | |

| 400 mg | 16.7% | 16.7% | [15] | |

| B | 400 mg | 7.1% | 7.1% | [15] |

| 600 mg | 25.0% | 33.3% | [15] |

Safety: The most frequent Grade ≥3 adverse drug reactions were hypophosphatemia in Cohort A and anemia in Cohort B.[15][16]

| Cohort | Most Frequent Grade ≥3 ADRs | Incidence (%) | Citation |

| A | Hypophosphatemia | 20.8% | [15] |

| B | Anemia | 23.1% | [15] |

Phase II Studies in Fibrotic Lung Diseases

Pamufetinib was investigated for its anti-fibrotic effects in patients with idiopathic pulmonary fibrosis (IPF) and chronic fibrosing interstitial lung disease (CF-ILD).

Exploratory Phase II Study in IPF

An open-label, non-randomized, exploratory Phase II study assessed the efficacy and safety of Pamufetinib in IPF patients who had experienced a decline in percent predicted forced vital capacity (%FVC) of ≥5% within the previous 6 months.[19]

Patients were enrolled into one of three cohorts based on prior treatment: pirfenidone-treated, nintedanib-treated, or treatment-naïve.[19] Pamufetinib was administered at 200 mg/day on a 5-day-on, 2-day-off schedule for 13 weeks, with a possible 13-week extension.[5][19] The primary endpoint was the change in the slope of %FVC decline at Week 13 compared to baseline.[19]

Forced Vital Capacity (FVC) Measurement: FVC is measured using spirometry. The procedure involves the patient taking the deepest possible breath and then exhaling as forcefully and completely as possible into a spirometer.[20][21] The test is typically repeated multiple times to ensure validity, with the best result being used for analysis.[15][21]

A total of 46 patients were enrolled. Pamufetinib treatment was found to lower the slope of the %FVC decline by 0.0750%/day at Week 13.[19] The overall incidence of treatment-emergent adverse events (TEAEs) was 97.8%, with 42.2% of patients experiencing severe TEAEs.[19]

| Efficacy Endpoint | Result | Citation |

| Mean Change in Slope of %FVC Decline at Week 13 | -0.0750%/day (95% CI: -0.1158 to -0.0341) | [19] |

Phase IIb Randomized Trial in CF-ILD

A double-blind, multi-center, active-control Phase IIb study was conducted in patients with chronic fibrosing interstitial lung disease (CF-ILD) with a progressive phenotype despite standard anti-fibrotic treatment.[7]

A total of 243 patients were randomized in a 1:1:1 ratio to one of three groups for at least 26 weeks:[7]

-

Pamufetinib 100 mg once daily

-

Pamufetinib 50 mg once daily

-

Control (nintedanib or pirfenidone)

The primary endpoint was the rate of decline in FVC over 26 weeks.[7]

Pamufetinib did not demonstrate a benefit in slowing the decline of FVC compared to the control group. The safety profile was considered manageable, though skin-related adverse events were more common in the Pamufetinib groups.[7]

| Treatment Group | 26-Week Rate of Change in FVC (mL) | Difference from Control (mL) | Citation |

| Pamufetinib 100 mg/day | -157.8 | -94.2 | [7] |

| Pamufetinib 50 mg/day | -95.9 | -32.3 | [7] |

| Control | -63.6 | N/A | [7] |

Conclusion

Early-phase clinical trials of Pamufetinib (TAS-115) have established its safety profile and a recommended Phase II dose. As a multi-kinase inhibitor, it has shown modest anti-tumor activity, primarily in the form of disease stabilization in patients with advanced solid tumors and some evidence of activity against bone metastases in CRPC.[1][15] In idiopathic pulmonary fibrosis, an exploratory study suggested a potential benefit in slowing the decline of lung function, though this was not confirmed in a larger, controlled trial in a broader population of patients with progressive fibrosing ILD.[7][19] The manageable safety profile and multi-targeted mechanism of action suggest that Pamufetinib may hold promise, potentially in combination with other therapeutic agents, for specific patient populations. Further studies are warranted to delineate its optimal role in the treatment of both oncologic and fibrotic diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scispace.com [scispace.com]

- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 6. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF1R signaling blockade stanches tumor-infiltrating myeloid cells and improves the efficacy of radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDGF receptor signaling networks in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PDGF/PDGFR signaling and targeting in cancer growth and progression: Focus on tumor microenvironment and cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kanehallbarry.com [kanehallbarry.com]

- 14. Pamufetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. gwinnettlung.com [gwinnettlung.com]

- 16. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bone Scan Index as a prognostic imaging biomarker during androgen deprivation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A prospective study to evaluate the intra-individual reproducibility of bone scans for quantitative assessment in patients with metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Forced Vital Capacity (FVC): Uses, Procedure, Results [verywellhealth.com]

- 21. An Approach to Interpreting Spirometry | AAFP [aafp.org]

Methodological & Application

Application Notes and Protocols for Pamufetinib (TAS-115) in In Vitro Cell Culture Studies

For Research Use Only

Introduction

Pamufetinib (TAS-115) is a potent, orally available, multi-tyrosine kinase inhibitor with significant activity against vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2][3] It also demonstrates inhibitory effects on other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R/c-FMS).[3] Pamufetinib competitively inhibits ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation, migration, invasion, and angiogenesis.[1][3] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of Pamufetinib in relevant cell culture models.

Mechanism of Action

Pamufetinib exerts its anti-cancer effects by simultaneously blocking key signaling pathways initiated by VEGFR and c-Met. The inhibition of VEGFR signaling disrupts angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The blockade of c-Met signaling, which is often implicated in tumor cell proliferation, survival, and invasion, further contributes to the anti-tumor activity of Pamufetinib.[1][3] Downstream effectors of these pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of Pamufetinib.

Table 1: In Vitro Kinase Inhibitory Activity of Pamufetinib

| Target Kinase | IC₅₀ (nM) |

| Recombinant VEGFR2 | 30 |

| Recombinant c-Met | 32 |

Data compiled from publicly available sources.[1][2]

Table 2: In Vitro Cellular Proliferation Inhibition of Pamufetinib

| Cell Line | Growth Condition | GI₅₀ (µM) |

| HUVECs | VEGF-dependent | 0.019 |

| MET-amplified cancer cells | Serum-containing medium | 0.032 - 0.362 |

| PC-9 | Serum-containing medium | > 10 |

| HCC827 | Serum-containing medium | > 10 |

Data compiled from publicly available sources.

Experimental Protocols

General Cell Culture and Pamufetinib Preparation

Materials:

-

Appropriate cancer cell lines (e.g., HUVEC for angiogenesis, MKN-45 or other MET-amplified lines for proliferation)

-

Complete cell culture medium (specific to cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Pamufetinib (TAS-115) powder

-

Dimethyl sulfoxide (DMSO), sterile

Protocol:

-

Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a stock solution of Pamufetinib (e.g., 10 mM) by dissolving the powder in sterile DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

-

For experiments, dilute the Pamufetinib stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of Pamufetinib on cell proliferation and viability.

Materials:

-

Cells cultured as described above

-

96-well cell culture plates

-

Pamufetinib working solutions

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of Pamufetinib or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis

This protocol is used to assess the effect of Pamufetinib on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

-

Cells cultured in 6-well plates or larger flasks

-

Pamufetinib working solutions

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-c-Met, anti-total-c-Met, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells and allow them to adhere. Serum-starve the cells overnight if necessary, depending on the pathway being investigated.

-

Treat cells with Pamufetinib or vehicle for a specified time (e.g., 1-24 hours). If applicable, stimulate with growth factors (e.g., VEGF or HGF) for a short period (e.g., 15-30 minutes) before lysis.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the total protein or loading control.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of Pamufetinib on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or similar basement membrane extract

-

96-well plates (pre-chilled)

-

Pamufetinib working solutions

Protocol:

-

Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

-

Polymerize the Matrigel by incubating the plate at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing various concentrations of Pamufetinib and a pro-angiogenic stimulus (e.g., VEGF).

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate for 4-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of nodes, number of meshes, and total tube length using imaging software.

Cell Migration (Transwell) Assay

This assay assesses the impact of Pamufetinib on the migratory capacity of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cells of interest

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS or specific growth factors like HGF)

-

Pamufetinib working solutions

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Place Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Resuspend cancer cells in serum-free medium containing different concentrations of Pamufetinib or vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate for a period that allows for cell migration (e.g., 12-48 hours), depending on the cell type.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixation solution.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields to quantify migration.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for Pamufetinib (TAS-115) in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Pamufetinib (TAS-115), a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Hepatocyte Growth Factor Receptor (c-Met), in mouse xenograft models for preclinical cancer research.

Introduction

Pamufetinib is a multi-kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis, proliferation, and survival.[1][2] By inhibiting both VEGFR and c-Met, Pamufetinib offers a dual-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents. Mouse xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are crucial for evaluating the in vivo efficacy of novel anti-cancer compounds like Pamufetinib. These models allow for the assessment of a drug's antitumor activity, pharmacokinetics, and pharmacodynamics in a living organism.

Quantitative Data Summary

The following table summarizes the recommended dosage and observed efficacy of Pamufetinib in various mouse xenograft models.

| Cell Line/Model | Mouse Strain | Pamufetinib Dosage | Administration Route | Treatment Duration | Observed Efficacy | Reference |

| MKN45 (Gastric Cancer) | Nude Mice | 12.5, 50, 200 mg/kg/day | Oral | 14 or 42 consecutive days | Dose-dependent tumor growth inhibition. | [1] |

| PC-9/HGF (Lung Cancer) | Not Specified | 50, 200 mg/kg/day | Oral | Not Specified | Significant prolongation of survival and inhibition of angiogenesis. | [1] |

| MET-amplified human cancer transplanted models | Not Specified | 200 mg/kg/day | Oral | Not Specified | 48% regression from the initial tumor volume. | [1] |

| General MET-amplified models | Not Specified | 8 mg/kg/day | Oral | Not Specified | Estimated 50% effective dose (ED50). | [1] |

Signaling Pathway

Pamufetinib exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR2 and c-Met, thereby blocking their downstream signaling cascades. These pathways are critical for cancer cell proliferation, survival, migration, and angiogenesis.

Caption: Pamufetinib inhibits VEGFR2 and c-Met signaling pathways.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with Pamufetinib.

Cell Line and Animal Models

-

Cell Lines:

-

MKN45 (Human Gastric Adenocarcinoma): Known for MET amplification.

-

PC-9/HGF (Human Lung Adenocarcinoma): Engineered to overexpress Hepatocyte Growth Factor (HGF), inducing resistance to EGFR inhibitors, which can be overcome by c-Met inhibition.

-

-

Animal Models:

-

Athymic Nude Mice (e.g., BALB/c nude): Suitable for most cell line-derived xenografts.

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) Mice: Recommended for patient-derived xenografts (PDXs) or for cell lines that are difficult to engraft.

-

All mice should be 6-8 weeks old at the time of tumor cell implantation.

-

Xenograft Implantation

-

Subcutaneous Xenograft Model:

-

Culture selected cancer cells under standard conditions.

-

Harvest cells during the exponential growth phase.

-

Resuspend cells in a sterile, serum-free medium or Phosphate Buffered Saline (PBS). For some cell lines like MKN45, mixing with Matrigel® at a 1:1 ratio can improve tumor take rate.

-

Inject approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of the mouse.

-

Pamufetinib Formulation and Administration

-

Formulation: While the specific vehicle used in all preclinical studies is not consistently reported, a common practice for oral gavage of hydrophobic compounds in mice involves creating a suspension. A typical vehicle can be prepared as follows:

-

0.5% (w/v) Methylcellulose

-

0.2% (w/v) Tween 80 in sterile water.

-

Alternatively, a solution in 10% DMSO and 90% corn oil can be used.

-

The final formulation should be a homogenous suspension. Prepare fresh daily or as stability allows.

-

-

Administration:

-

Administer Pamufetinib orally via gavage once daily.

-

The volume of administration should be adjusted based on the mouse's body weight (typically 100 µL for a 20g mouse).

-

Study Design and Monitoring

-

Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 8-10 mice per group).

-

Treatment Schedule:

-

Control Group: Administer the vehicle solution only.

-

Treatment Groups: Administer Pamufetinib at the desired dosages (e.g., 12.5, 50, 200 mg/kg/day).

-

Treatment should continue for a predefined period, such as 14 or 42 consecutive days.

-

-

Monitoring:

-

Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Observe the general health and behavior of the mice daily.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).

-

Experimental Workflow

The following diagram outlines the typical workflow for a Pamufetinib xenograft study.

Caption: Workflow for a Pamufetinib mouse xenograft study.

Conclusion

These application notes provide a framework for designing and executing in vivo studies to evaluate the efficacy of Pamufetinib in mouse xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data, contributing to the preclinical assessment of this promising anti-cancer agent. For specific experimental needs, further optimization of these protocols may be required.

References

Application Notes and Protocols: Detection of p-Met Inhibition by Pamufetinib Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.[1][2] Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor that targets c-Met and VEGFR.[3][4][5][6] These application notes provide a detailed protocol for utilizing Western blotting to detect the phosphorylation status of c-Met at tyrosine residues 1234/1235, a key marker of its activation, following treatment with Pamufetinib. This protocol is essential for researchers evaluating the efficacy of c-Met inhibitors in cancer cell lines.

Signaling Pathway and Experimental Rationale

HGF binding to the c-Met receptor induces its dimerization and autophosphorylation at specific tyrosine residues within the kinase domain (Y1234, Y1235), leading to the activation of downstream signaling cascades such as the RAS-ERK and PI3K-AKT pathways.[1][2] Pamufetinib acts as an ATP-competitive inhibitor, blocking this autophosphorylation and subsequent downstream signaling.[4] The Western blot protocol described herein is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated Met (p-Met) relative to the total Met protein, thereby providing a direct readout of Pamufetinib's inhibitory activity.

Experimental Design and Controls

A robust experimental design with appropriate controls is critical for the accurate interpretation of results. The following treatment groups are recommended for a typical cancer cell line known to express c-Met (e.g., GTL-16, A549, or others identified to have c-Met expression).

| Group | Treatment Description | Purpose | Expected p-Met Level |

| 1 | Untreated Cells (Vehicle Control) | Baseline p-Met levels | Low / Basal |

| 2 | HGF Stimulation | Positive control for c-Met activation | High |

| 3 | Pamufetinib Treatment + HGF Stimulation | To assess the inhibitory effect of Pamufetinib | Low / Reduced |

| 4 | Pamufetinib Treatment (No HGF) | To assess the effect of Pamufetinib on basal p-Met levels | Low / Basal |

Detailed Protocol: Western Blot for p-Met Detection

This protocol is optimized for the detection of phosphorylated c-Met. Adherence to best practices for Western blotting, especially when detecting phosphorylated proteins, is crucial.[7][8]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) |

| Anti-phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology | #3077 |

| Anti-c-Met Antibody (Total Met) | Cell Signaling Technology | #8198 |

| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | #7074 |

| Pamufetinib (TAS-115) | Selleck Chemicals | S7893 |

| Recombinant Human HGF | R&D Systems | 294-HG |

| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |

| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |

| PVDF Membrane | Bio-Rad | 1620177 |

| 5% Bovine Serum Albumin (BSA) in TBST | - | - |

| Tris-Buffered Saline with Tween 20 (TBST) | - | - |

| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |

Experimental Workflow

Step-by-Step Procedure

1. Cell Culture and Treatment a. Seed a suitable c-Met expressing cell line (e.g., GTL-16 or A549) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 4-16 hours prior to treatment to reduce basal receptor activation.[9] c. Pre-treat the cells with the desired concentration of Pamufetinib (e.g., 10-100 nM) or vehicle (DMSO) for 1-2 hours.[10][11][12] d. Stimulate the cells with recombinant human HGF (e.g., 20-50 ng/mL) for 15-30 minutes at 37°C.[12][13] e. Place plates on ice immediately after treatment to stop the reaction.

2. Cell Lysis a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[14][15] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[16] b. Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. c. Run the gel until adequate separation of proteins is achieved. d. Transfer the proteins from the gel to a PVDF membrane.[8]

5. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[8] b. Incubate the membrane with the primary antibody (anti-p-Met or anti-total Met) overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in the table below. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. For quantitative analysis, perform densitometry on the resulting bands using image analysis software. d. To account for variations in protein loading, normalize the p-Met signal to the total Met signal for each sample.[14]

Recommended Antibody Dilutions

| Antibody | Host | Dilution |

| Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb | Rabbit | 1:1000 in 5% BSA/TBST |

| c-Met (Total) | Rabbit | 1:1000 in 5% BSA/TBST |

| HRP-conjugated Anti-Rabbit IgG | Goat | 1:2000 in 5% milk/TBST |

Data Presentation and Interpretation

The results of the Western blot should be presented clearly, showing the bands for p-Met, total Met, and a loading control (e.g., β-actin or GAPDH) for each treatment condition. The densitometry data should be summarized in a table and/or a bar graph to facilitate comparison between the different treatment groups. A significant decrease in the ratio of p-Met to total Met in the Pamufetinib-treated, HGF-stimulated group compared to the HGF-stimulated group alone would indicate effective inhibition of c-Met phosphorylation by Pamufetinib.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak p-Met signal | Inactive HGF, insufficient stimulation time, phosphatase activity. | Test HGF activity. Optimize HGF concentration and stimulation time. Ensure fresh phosphatase inhibitors are used. |

| High background | Insufficient blocking, antibody concentration too high. | Increase blocking time or use a fresh blocking buffer. Optimize primary and secondary antibody concentrations. |

| Multiple non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure protease inhibitors are always used and samples are kept on ice. |

| Inconsistent results | Variation in cell confluency, treatment times, or protein loading. | Standardize cell seeding density and treatment protocols. Ensure accurate protein quantification and equal loading. |

References

- 1. Phospho-c-Met (Tyr1230, Tyr1234, Tyr1235) Polyclonal Antibody (44-888G) [thermofisher.cn]

- 2. Targeting the Hepatocyte Growth Factor–cMET Axis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pamufetinib - Taiho Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 6. Pamufetinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2.3. Tyrosine Kinase Inhibitors and Cell Treatments [bio-protocol.org]

- 12. HGF-independent Potentiation of EGFR Action by c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]

- 15. CST | Cell Signaling Technology [cellsignal.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Note: Quantifying Pamufetinib-Induced Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamufetinib (TAS-115) is a potent, orally available multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) and hepatocyte growth factor receptor (c-Met).[1][2] These receptor tyrosine kinases are crucial drivers of tumor growth, angiogenesis, and metastasis. By inhibiting these pathways, Pamufetinib can suppress tumor proliferation and survival. A key mechanism of action for many targeted cancer therapies is the induction of apoptosis, or programmed cell death. Therefore, accurately quantifying apoptosis is a critical step in evaluating the efficacy of Pamufetinib in preclinical cancer models.

This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with Pamufetinib, utilizing three standard cytometric and colorimetric methods: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL).

Pamufetinib Signaling and Apoptosis Induction

Pamufetinib exerts its anti-tumor effects by inhibiting the kinase activity of VEGFR and c-Met.[1] This blockade disrupts downstream pro-survival signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways. Inhibition of these pathways leads to the de-repression of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins (e.g., Bcl-2 family members). This shift in the balance of apoptotic regulators culminates in the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases like caspase-3 and caspase-7, leading to cell death.[3][4]

Experimental Workflow Overview

The general workflow for assessing Pamufetinib-induced apoptosis involves several key stages, from initial cell culture to final data acquisition and analysis.

Data Presentation: Quantifying Apoptotic Response

Quantitative data from apoptosis assays should be summarized to compare the effects of different Pamufetinib concentrations. The following table provides an example of expected results from an Annexin V/PI flow cytometry experiment.

| Pamufetinib Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 85.6 ± 3.5 | 10.1 ± 1.5 | 4.3 ± 0.9 |

| 30 | 60.3 ± 4.2 | 28.9 ± 3.1 | 10.8 ± 1.8 |

| 100 | 35.8 ± 5.1 | 45.5 ± 4.5 | 18.7 ± 2.6 |

| 300 | 15.1 ± 3.9 | 58.2 ± 5.3 | 26.7 ± 3.2 |

Data are represented as Mean ± Standard Deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify cells that have lost membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

6-well plates and appropriate cancer cell line

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of Pamufetinib (e.g., 0, 10, 30, 100, 300 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect the cell culture medium (containing floating apoptotic cells) from each well. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[5]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases. The assay utilizes a substrate (e.g., containing the DEVD sequence) that releases a fluorescent or luminescent signal upon cleavage by active caspase-3 or -7.[8][9]

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled, clear-bottom 96-well plates

-

Luminometer or fluorescence plate reader

-

Appropriate cancer cell line

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁴ cells per well in 100 µL of media in a 96-well plate. Allow cells to adhere overnight. Treat with a serial dilution of Pamufetinib.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

-

Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[8][9]

Protocol 3: DNA Fragmentation by TUNEL Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with fluorescently-labeled dUTPs.[11]

Materials:

-

TUNEL Assay Kit (e.g., BrdU-Red TUNEL assay kit)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)[12]

-

TdT reaction buffer and cocktail

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Grow cells on coverslips in a 24-well plate or in a 96-well plate. Treat with Pamufetinib as described previously. Include a positive control (pre-treat cells with DNase I) and a negative control (no TdT enzyme).

-

Fixation & Permeabilization: Remove the media and wash cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash with PBS, then add permeabilization solution for 20 minutes at room temperature.[12]

-

TUNEL Reaction: Wash the cells with PBS. Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[12]

-

Staining: Stop the reaction and wash the cells. If using an indirect method (e.g., BrdU), incubate with the corresponding labeled antibody.

-

Counterstaining: Wash the cells and add a nuclear counterstain like Hoechst or DAPI for 15 minutes.[12]

-

Analysis: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides or analyze the plate directly using a high-content imager or fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, which can be quantified relative to the total number of nuclei (DAPI/Hoechst signal).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bosterbio.com [bosterbio.com]

- 8. ulab360.com [ulab360.com]

- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]

- 10. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for In Vivo Administration of Pamufetinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pamufetinib (TAS-115) is a potent, orally bioavailable multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), mesenchymal-epithelial transition factor (c-Met), and platelet-derived growth factor receptors (PDGFRs), among other kinases.[1][2][3] Its mechanism of action makes it a promising candidate for anti-cancer therapy, particularly through the inhibition of tumor angiogenesis, growth, and metastasis.[1] These application notes provide detailed protocols and compiled data for the in vivo administration of pamufetinib in animal models, primarily focusing on the oral route of administration for preclinical efficacy studies.

Mechanism of Action

Pamufetinib exerts its anti-tumor effects by competitively inhibiting the ATP binding to the kinase domains of several receptor tyrosine kinases (RTKs), including VEGFRs, c-Met, and PDGFRs. This inhibition blocks the downstream activation of key signaling pathways implicated in cancer cell proliferation, survival, migration, and angiogenesis, namely the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[4][5]

Signaling Pathway

References

- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Pamufetinib Efficacy in 3D Spheroid Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures have emerged as a pivotal in vitro model in cancer research and drug development, offering a more physiologically relevant system compared to traditional 2D cell monolayers. Their architecture, with gradients of nutrients, oxygen, and proliferative states, closely mimics the microenvironment of avascular tumors. Pamufetinib (TAS-115) is a potent oral tyrosine kinase inhibitor targeting both c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), key drivers in tumor growth, angiogenesis, and metastasis.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of Pamufetinib in 3D spheroid cultures.

Pamufetinib acts as a dual inhibitor, concurrently blocking the signaling pathways initiated by HGF/c-Met and VEGF/VEGFR.[1][2] This dual inhibition is crucial as c-Met activation has been implicated in resistance to anti-angiogenic therapies that target only the VEGFR pathway. By targeting both, Pamufetinib has the potential to overcome this resistance and provide a more durable anti-tumor response. The protocols outlined below are designed to provide a robust framework for assessing the impact of Pamufetinib on spheroid growth, viability, and the underlying signaling pathways.

Signaling Pathway Overview

Pamufetinib exerts its therapeutic effect by inhibiting the phosphorylation and subsequent activation of c-Met and VEGFR2. This blockade disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, migration, and angiogenesis.

Experimental Protocols

Protocol 1: 3D Spheroid Culture Formation

This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of interest (e.g., HT-29, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Ultra-Low Attachment (ULA) 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D flasks to ~80% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/100 µL). The optimal seeding density should be determined empirically for each cell line to achieve spheroids of 400-600 µm in diameter within 3-4 days.

-

Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

Monitor spheroid formation daily using a brightfield microscope. Spheroids should be ready for drug treatment within 3-4 days.

Protocol 2: Pamufetinib Treatment of 3D Spheroids

This protocol outlines the procedure for treating established 3D spheroids with Pamufetinib.

Materials:

-

Pamufetinib (TAS-115) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Pre-formed 3D spheroids in a ULA 96-well plate

Procedure:

-

Prepare a serial dilution of Pamufetinib in complete cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Pamufetinib dose.

-

Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

-

Add 50 µL of the prepared Pamufetinib dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time may need to be optimized based on the cell line and experimental endpoint.

Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D

This protocol details the measurement of cell viability within the spheroids based on ATP content. The CellTiter-Glo® 3D assay reagent has enhanced lytic capabilities to penetrate large spheroids.[3]

Materials:

-

Pamufetinib-treated spheroids in a 96-well plate

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

Protocol 4: Measurement of Spheroid Size and Morphology

This protocol describes the imaging and analysis of changes in spheroid size and morphology as an indicator of Pamufetinib's anti-proliferative or cytotoxic effects.

Materials:

-